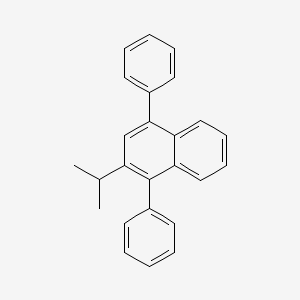![molecular formula C22H23O7PS B14200096 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid CAS No. 920271-29-0](/img/structure/B14200096.png)
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is a complex organic compound that features a phosphanyl group attached to a benzene ring, which is further substituted with sulfonic acid and dimethoxyphenyl groups. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid typically involves the reaction of 2,6-dimethoxyphenylphosphine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 2,6-dimethoxyphenylphosphine and benzene-1-sulfonyl chloride.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid undergoes several types of chemical reactions:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonic acid group can be reduced to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Sulfonates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, facilitating various catalytic cycles. The sulfonic acid group enhances the solubility and stability of the compound in aqueous media, making it suitable for a wide range of applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
1,2-Bis(di-tert-butylphosphino)benzene: A bidentate phosphine ligand with similar applications in catalysis.
Uniqueness
2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid is unique due to the presence of both phosphanyl and sulfonic acid groups, which provide a combination of catalytic activity and solubility. This dual functionality makes it particularly valuable in aqueous catalytic processes.
Eigenschaften
CAS-Nummer |
920271-29-0 |
|---|---|
Molekularformel |
C22H23O7PS |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2-bis(2,6-dimethoxyphenyl)phosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C22H23O7PS/c1-26-15-9-7-10-16(27-2)21(15)30(19-13-5-6-14-20(19)31(23,24)25)22-17(28-3)11-8-12-18(22)29-4/h5-14H,1-4H3,(H,23,24,25) |
InChI-Schlüssel |
SQEMDHJKVIZTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)P(C2=CC=CC=C2S(=O)(=O)O)C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
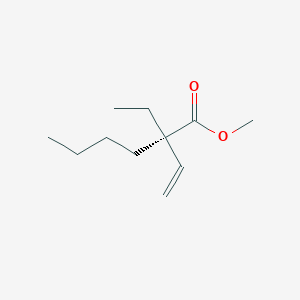
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
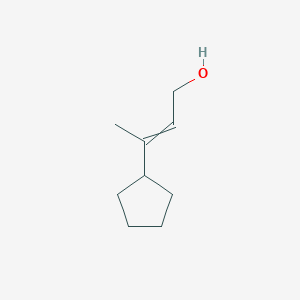
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
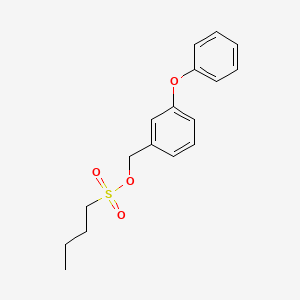
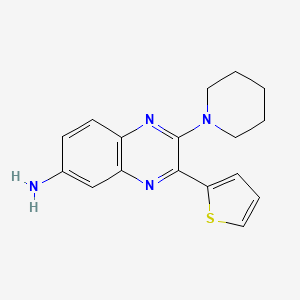
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
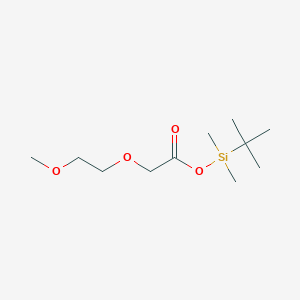
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
